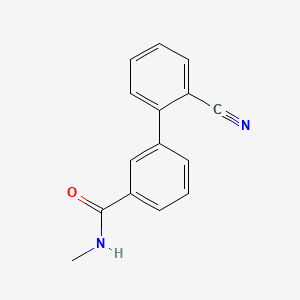

3-(2-Cyanophenyl)-N-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-cyanophenyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLOTVGJRDAHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742872 | |

| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-05-4 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(2-cyanophenyl)-N-methylbenzamide, a biaryl benzamide with potential applications in medicinal chemistry and drug development. The core of this synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the pivotal biaryl linkage. This document offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and insights into the selection of reagents and reaction conditions. It is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.

Introduction: The Significance of Biaryl Benzamides

Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in a wide array of pharmacologically active compounds.[1] The conformational flexibility of the biaryl bond allows for optimal binding to biological targets. When incorporated into a benzamide framework, these molecules can exhibit a diverse range of biological activities, including but not limited to, inhibitors of enzymes and protein-protein interactions.[2][3][4] Specifically, biaryl acyl sulfonamides have been identified as potent and selective inhibitors of the Nav1.7 sodium channel, a key target for pain therapeutics.[2] Furthermore, the broader class of benzamide derivatives is known to possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[4]

The target molecule, 3-(2-cyanophenyl)-N-methylbenzamide, combines the key features of a biaryl structure with a benzamide moiety, making it a compound of significant interest for biological screening and as a scaffold for further chemical elaboration in drug discovery programs. The presence of the cyano group offers a handle for further chemical transformations, enhancing its synthetic utility.

This guide will focus on a convergent synthetic strategy, beginning with commercially available starting materials and employing a key palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection of the target molecule, 3-(2-cyanophenyl)-N-methylbenzamide, points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This disconnection breaks the bond between the two aromatic rings, leading to two readily accessible precursors: 3-bromo-N-methylbenzamide and 2-cyanophenylboronic acid.

Caption: Retrosynthetic analysis of the target molecule.

The synthesis of 3-bromo-N-methylbenzamide can be readily achieved through the amidation of 3-bromobenzoic acid with methylamine. 2-Cyanophenylboronic acid is a commercially available reagent, making this a highly practical and efficient synthetic route.[5][6]

The overall forward synthesis is therefore proposed as a two-step sequence:

-

Amidation: Synthesis of 3-bromo-N-methylbenzamide from 3-bromobenzoic acid.

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 3-bromo-N-methylbenzamide with 2-cyanophenylboronic acid.

Caption: Proposed forward synthetic pathway.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Amidation Reaction

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. To facilitate this reaction, the carboxylic acid is typically activated to make the carbonyl carbon more electrophilic. A common method involves the use of a coupling reagent such as thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride. The subsequent nucleophilic attack by the amine on the acyl chloride, followed by the elimination of a chloride ion, yields the desired amide.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8][9][10] The catalytic cycle is generally understood to involve three key steps:[8][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-N-methylbenzamide, forming a Pd(II) intermediate.[8] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[7][9]

-

Transmetalation: The organoboron species (2-cyanophenylboronic acid) is activated by a base, forming a boronate complex. This complex then transfers the cyanophenyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The base plays a crucial role in facilitating this step.[12]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of 3-Bromo-N-methylbenzamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromobenzoic acid | 201.02 | 10.0 g | 49.7 mmol |

| Thionyl chloride (SOCl₂) | 118.97 | 5.4 mL | 74.6 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Methylamine (40% in H₂O) | 31.06 | 11.6 mL | 149 mmol |

| Sodium hydroxide (NaOH) | 40.00 | As needed | - |

| Hydrochloric acid (HCl) | 36.46 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid (10.0 g, 49.7 mmol) and dichloromethane (DCM, 50 mL).

-

Slowly add thionyl chloride (5.4 mL, 74.6 mmol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours, or until the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 3-bromobenzoyl chloride in DCM (50 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of methylamine (40% in water, 11.6 mL, 149 mmol) and cool it to 0 °C.

-

Slowly add the methylamine solution to the acyl chloride solution at 0 °C with vigorous stirring. A white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-bromo-N-methylbenzamide as a white solid.

Suzuki-Miyaura Coupling: Synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-N-methylbenzamide | 214.06 | 5.0 g | 23.4 mmol |

| 2-Cyanophenylboronic acid | 146.94 | 4.1 g | 27.8 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.81 g | 0.70 mmol |

| Sodium carbonate (Na₂CO₃) | 105.99 | 7.4 g | 70.2 mmol |

| Toluene | 92.14 | 100 mL | - |

| Ethanol | 46.07 | 25 mL | - |

| Water | 18.02 | 25 mL | - |

Procedure:

-

In a round-bottom flask, combine 3-bromo-N-methylbenzamide (5.0 g, 23.4 mmol), 2-cyanophenylboronic acid (4.1 g, 27.8 mmol), and sodium carbonate (7.4 g, 70.2 mmol).

-

Add a solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.81 g, 0.70 mmol) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water (50 mL) and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain 3-(2-cyanophenyl)-N-methylbenzamide as a solid.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of 3-(2-cyanophenyl)-N-methylbenzamide. The pathway leverages a standard amidation reaction followed by a robust Suzuki-Miyaura cross-coupling. The provided experimental protocols, along with the mechanistic insights, offer a solid foundation for the successful synthesis of this and other related biaryl benzamide compounds. The potential pharmacological importance of this class of molecules underscores the value of this synthetic route for researchers in medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

PubMed. (2016, September 8). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Retrieved from [Link]

- Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.

-

ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Retrieved from [Link]

-

PMC - NIH. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

-

Journal of Medicinal Chemistry - ACS Publications. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved from [Link]

-

Organometallics - ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

ResearchGate. (2021, February 15). (PDF) Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview. Retrieved from [Link]

-

PubMed. (2018, October 26). Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing. Retrieved from [Link]

-

ResearchGate. (2022, August 1). (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

PMC - NIH. (n.d.). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Study.com. (n.d.). Outline the synthesis of m-bromobenzoic acid if benzene is used as a starting material. Retrieved from [Link]

Sources

- 1. Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Cyanophenyl)-N-methylbenzamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Structure to Biological Function

In the landscape of modern drug discovery, the journey from a synthesized novel chemical entity to a potential therapeutic is both complex and challenging. The compound 3-(2-Cyanophenyl)-N-methylbenzamide, with its distinct benzamide and cyanophenyl moieties, represents a candidate whose therapeutic potential is fundamentally linked to its mechanism of action (MOA). As of the current scientific literature, a definitive MOA for this specific molecule has not been elucidated. This guide, therefore, serves not as a review of established knowledge, but as a strategic and methodological blueprint for its discovery.

This document is crafted to provide researchers with a comprehensive, technically-grounded framework for systematically investigating and ultimately defining the biological activity of 3-(2-Cyanophenyl)-N-methylbenzamide. We will move beyond theoretical concepts to provide actionable experimental protocols and data interpretation strategies, empowering research teams to unravel the intricate molecular interactions that govern this compound's effects.

Part 1: Foundational Analysis and Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico and structural analysis of 3-(2-Cyanophenyl)-N-methylbenzamide can provide crucial initial hypotheses. The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Similarly, the cyanophenyl group can participate in various non-covalent interactions.

Structural Features and Potential Target Classes:

| Structural Moiety | Potential Interactions | Hypothetical Target Classes |

| N-methylbenzamide | Hydrogen bonding (amide N-H and C=O), pi-stacking (phenyl ring) | Enzymes (e.g., kinases, deacetylases), G-protein coupled receptors (GPCRs), ion channels |

| 2-Cyanophenyl | Dipole-dipole interactions (nitrile group), pi-stacking | Enzymes with polar active sites, DNA/RNA binding proteins |

| Biphenyl Core | Hydrophobic interactions, conformational flexibility | Targets with extended binding pockets |

Based on these features, initial hypotheses could posit that 3-(2-Cyanophenyl)-N-methylbenzamide may function as an enzyme inhibitor, a receptor modulator, or interfere with protein-protein interactions.

Part 2: A Step-Wise Experimental Workflow for MOA Elucidation

The following sections detail a logical, multi-tiered experimental approach to systematically determine the mechanism of action.

Tier 1: Target Identification and Validation

The primary and most critical step is to identify the direct molecular target(s) of 3-(2-Cyanophenyl)-N-methylbenzamide.

A. Affinity-Based Chemical Proteomics

This powerful technique aims to "fish out" the binding partners of the compound from a complex biological lysate.

Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay

-

Probe Synthesis:

-

Synthesize an analog of 3-(2-Cyanophenyl)-N-methylbenzamide that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or a biotin moiety). The linker attachment point should be chosen carefully to minimize disruption of the parent compound's binding pharmacophore.

-

-

Immobilization:

-

Covalently attach the synthesized probe to a solid support, such as sepharose beads.

-

-

Lysate Preparation:

-

Prepare a native protein lysate from a relevant cell line or tissue.

-

-

Incubation and Pulldown:

-

Incubate the protein lysate with the immobilized probe.

-

As a crucial control, also incubate the lysate with beads alone and with beads plus an excess of the free, unmodified 3-(2-Cyanophenyl)-N-methylbenzamide to identify non-specific binders.

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

-

Protein Identification:

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Data Interpretation:

Candidate targets are proteins that are significantly enriched in the probe pulldown compared to the control pulldowns.

Workflow Visualization:

Tier 2: Target Engagement and Binding Characterization

Once a putative target is identified, it is essential to confirm direct binding and quantify the interaction.

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time binding kinetics.

Experimental Protocol: SPR Analysis

-

Chip Preparation: Immobilize the purified candidate target protein onto an SPR sensor chip.

-

Analyte Injection: Flow solutions of 3-(2-Cyanophenyl)-N-methylbenzamide at various concentrations over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the protein.

-

Kinetic Analysis: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Hypothetical SPR Data:

| Compound Concentration (nM) | Response Units (RU) |

| 10 | 15 |

| 50 | 70 |

| 100 | 120 |

| 250 | 250 |

| 500 | 350 |

| Calculated KD | 150 nM |

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: ITC Analysis

-

Sample Preparation: Place the purified target protein in the sample cell and 3-(2-Cyanophenyl)-N-methylbenzamide in the injection syringe.

-

Titration: Perform a series of small injections of the compound into the protein solution.

-

Heat Measurement: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the binding stoichiometry (n), binding constant (KA), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Tier 3: Cellular and Phenotypic Assays

With a validated target and quantified binding, the next step is to understand the functional consequences of this interaction in a cellular context.

A. Target-Specific Functional Assays

The choice of assay is entirely dependent on the identified target.

-

If the target is an enzyme: Measure the effect of the compound on the enzyme's catalytic activity using a substrate conversion assay. Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

-

If the target is a GPCR: Use a second messenger assay (e.g., measuring intracellular calcium flux or cAMP levels) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[1]

-

If the target is a protein in a signaling pathway: Use Western blotting to measure the phosphorylation state or expression level of downstream proteins in the pathway following treatment with the compound.

Hypothetical Signaling Pathway Modulation:

Let us hypothesize that 3-(2-Cyanophenyl)-N-methylbenzamide inhibits a hypothetical kinase, "Kinase X," which is upstream of the transcription factor "TF-Y."

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Treat cultured cells with varying concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide for a defined period.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of Kinase X and TF-Y.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation as a function of compound concentration.

Part 3: Data Synthesis and MOA Model Construction

The culmination of this comprehensive investigation is the construction of a cohesive model for the mechanism of action of 3-(2-Cyanophenyl)-N-methylbenzamide. This model should integrate the findings from all tiers of the experimental workflow:

-

Target Identity: What is the primary molecular target?

-

Binding Characteristics: How tightly and with what kinetics does the compound bind to its target?

-

Functional Effect: What is the immediate consequence of this binding event (e.g., enzyme inhibition, receptor antagonism)?

-

Cellular Outcome: How does this functional effect translate into a measurable change in cell signaling and phenotype?

A well-defined MOA is paramount for the further development of 3-(2-Cyanophenyl)-N-methylbenzamide as a potential therapeutic agent, guiding lead optimization, biomarker development, and the design of clinical trials.

References

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. [Link]

-

Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. [Link]

-

Waetzig, J. D., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(4), 656-663. [Link]

-

PubChem. (n.d.). 3-(4-cyanophenyl)-N-methylbenzamide. Retrieved from [Link]

Sources

biological activity of 3-(2-Cyanophenyl)-N-methylbenzamide

An In-depth Technical Guide to the Potential Biological Activity of 3-(2-Cyanophenyl)-N-methylbenzamide as a Novel PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the hypothesized biological activity of the novel compound 3-(2-Cyanophenyl)-N-methylbenzamide. Based on its structural features, particularly the presence of a benzamide core, a key pharmacophore in several known poly (ADP-ribose) polymerase (PARP) inhibitors, we postulate that this molecule may exhibit significant PARP inhibitory activity. This document outlines a proposed mechanism of action, detailed experimental protocols for its in vitro and in vivo evaluation, and potential therapeutic applications in oncology, specifically in the context of tumors with deficiencies in DNA repair pathways.

Introduction: Unveiling the Potential of a Novel Benzamide

In the landscape of targeted cancer therapy, the inhibition of poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring mutations in DNA repair genes like BRCA1 and BRCA2[1][2]. PARP inhibitors exploit the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways leads to cancer cell death, while normal cells, with at least one functional pathway, remain viable[1]. The chemical scaffold of many potent PARP inhibitors incorporates a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate, essential for PARP's enzymatic activity[3].

The compound 3-(2-Cyanophenyl)-N-methylbenzamide (Figure 1) presents an intriguing chemical architecture. Its core structure is a benzamide, suggesting a potential interaction with the catalytic domain of PARP. The presence of a 2-cyanophenyl group is a notable feature that may influence its binding affinity and selectivity. This guide puts forth a scientifically grounded hypothesis that 3-(2-Cyanophenyl)-N-methylbenzamide acts as a PARP inhibitor and provides a detailed roadmap for its comprehensive biological evaluation.

Figure 1: Chemical Structure of 3-(2-Cyanophenyl)-N-methylbenzamide Molecular Formula: C15H12N2O Molecular Weight: 236.27 g/mol [4][5]

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

We hypothesize that 3-(2-Cyanophenyl)-N-methylbenzamide functions as a competitive inhibitor of PARP1 and PARP2 enzymes. By binding to the nicotinamide binding site within the catalytic domain of PARP, the compound is expected to prevent the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality.

Figure 2: Proposed mechanism of synthetic lethality induced by 3-(2-Cyanophenyl)-N-methylbenzamide in BRCA-deficient cancer cells.

In Vitro Evaluation: A Step-by-Step Approach

A series of in vitro experiments are essential to validate the hypothesized .

PARP1/2 Enzymatic Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2 and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

-

Assay Principle: A commercially available colorimetric or fluorescent PARP assay kit will be utilized. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.

-

Reagents and Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone-coated 96-well plates

-

Activated DNA (to stimulate PARP activity)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Stop solution

-

3-(2-Cyanophenyl)-N-methylbenzamide (dissolved in DMSO)

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

-

Procedure:

-

Prepare a serial dilution of 3-(2-Cyanophenyl)-N-methylbenzamide and the positive control in the assay buffer.

-

Add the PARP enzyme, activated DNA, and the compound/control to the histone-coated wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate at room temperature for the recommended time.

-

Wash the plate to remove unincorporated reagents.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate and add the HRP substrate.

-

Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis: The percentage of PARP inhibition will be calculated for each concentration of the compound. The IC50 value will be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PARP Inhibition Assay

Objective: To confirm the ability of the compound to inhibit PARP activity within a cellular context.

Methodology:

-

Cell Lines:

-

A BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)

-

A BRCA-proficient cancer cell line (e.g., MCF-7) as a control

-

-

Procedure (Western Blotting):

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide for a specified duration (e.g., 24 hours).

-

Induce DNA damage with a low dose of a DNA-damaging agent (e.g., H2O2 or MMS) for a short period to stimulate PARP activity.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against PAR and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the bands using a chemiluminescence detection system.

-

-

Expected Outcome: A dose-dependent decrease in the levels of PAR in cells treated with 3-(2-Cyanophenyl)-N-methylbenzamide would indicate cellular PARP inhibition.

Cell Viability and Cytotoxicity Assays

Objective: To evaluate the selective cytotoxic effect of the compound on BRCA-deficient cancer cells.

Methodology:

-

Assay Principle: An MTT or a luminescent cell viability assay (e.g., CellTiter-Glo®) will be used to measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed BRCA-deficient and BRCA-proficient cells in 96-well plates.

-

Treat the cells with a range of concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide for 72-96 hours.

-

Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence.

-

-

Data Presentation:

| Cell Line | Genotype | IC50 of 3-(2-Cyanophenyl)-N-methylbenzamide (µM) |

| MDA-MB-436 | BRCA1-/- | Hypothetical Value |

| CAPAN-1 | BRCA2-/- | Hypothetical Value |

| MCF-7 | BRCA+/+ | Hypothetical Value |

Table 1: Example data table for presenting the IC50 values from cell viability assays. A significantly lower IC50 in BRCA-deficient cell lines would support the hypothesis of synthetic lethality.

Proposed In Vivo Efficacy Studies

Following promising in vitro results, the anti-tumor activity of 3-(2-Cyanophenyl)-N-methylbenzamide should be evaluated in vivo.

Experimental Workflow:

Sources

- 1. The Combination of Radiation with PARP Inhibition Enhances Senescence and Sensitivity to the Senolytic, Navitoclax, in Triple Negative Breast Tumor Cells [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-Cyanophenyl)-N-MethylbenzaMide | 1365272-05-4 [chemicalbook.com]

- 5. 3-(4-cyanophenyl)-N-methylbenzamide | C15H12N2O | CID 176431954 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-(2-Cyanophenyl)-N-methylbenzamide: A Predictive Analysis for Drug Discovery

An In-depth Technical Guide

Introduction

3-(2-Cyanophenyl)-N-methylbenzamide is a novel chemical entity with a structure suggestive of significant therapeutic potential. While direct biological data for this specific molecule is not yet prevalent in public literature, its architecture, centered on a substituted N-methylbenzamide scaffold, allows for a robust, predictive analysis of its likely molecular targets. This guide provides an in-depth exploration of high-probability target classes, grounded in principles of medicinal chemistry, structural biology, and established pharmacophores. We will dissect the molecule's core components, compare them to known bioactive agents, and propose a comprehensive, tiered strategy for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the early stages of target identification and lead discovery.

Part 1: Structural Deconstruction and Pharmacophore Analysis

The therapeutic potential of 3-(2-Cyanophenyl)-N-methylbenzamide can be inferred by analyzing its constituent chemical motifs. The molecule's design incorporates features common to several classes of successful therapeutic agents.

-

The N-Methylbenzamide Core: This scaffold is a well-established "privileged structure" in medicinal chemistry. It serves as a bioisostere for the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD+), a critical cofactor for numerous enzymes. This mimicry allows molecules containing this scaffold to competitively inhibit NAD+-dependent enzymes.

-

The 2-Cyanophenyl Group: The cyano (CN) group is a versatile functional group. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor. In drug design, it is often used to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. Its placement at the 2-position of the phenyl ring creates specific steric and electronic features that can be exploited for selective targeting.

-

The Amide Linker: The amide bond provides structural rigidity and serves as both a hydrogen bond donor and acceptor, facilitating anchoring of the molecule within a protein's active site.

Based on this analysis, the most promising initial hypothesis is that 3-(2-Cyanophenyl)-N-methylbenzamide functions as an inhibitor of NAD+-dependent enzymes.

Part 2: Primary Hypothesized Target Class: Poly (ADP-ribose) Polymerase (PARP) Family

The structural resemblance of the N-methylbenzamide core to the nicotinamide portion of NAD+ makes the Poly (ADP-ribose) Polymerase (PARP) family of enzymes the most compelling and highest-priority potential target.

Mechanistic Rationale: PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.

In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP creates a state of "synthetic lethality." When PARP is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, the cells are unable to repair these DSBs, leading to genomic instability and apoptotic cell death.

3-(2-Cyanophenyl)-N-methylbenzamide is hypothesized to occupy the nicotinamide-binding pocket of the PARP active site, preventing the synthesis of PAR and trapping PARP on the DNA, thereby initiating this synthetic lethality cascade.

Structural Analogy to Known PARP Inhibitors

Numerous FDA-approved PARP inhibitors, such as Olaparib and Rucaparib, feature a benzamide or a related phthalazinone core that effectively mimics the nicotinamide of NAD+. The N-methylbenzamide scaffold of our lead compound fits this established pharmacophore. The 2-cyanophenyl group likely extends into a region of the active site that can be tailored for enhanced potency and selectivity against different PARP family members.

Proposed Experimental Workflow for Target Validation

A tiered approach is recommended to confirm PARP1/2 as the primary targets and to characterize the inhibitory activity of 3-(2-Cyanophenyl)-N-methylbenzamide.

Figure 1: Tiered experimental workflow for validating PARP inhibition.

Detailed Experimental Protocol: Biochemical PARP1 Activity Assay

This protocol describes a common method to determine the IC50 value of a test compound against PARP1.

Principle: A colorimetric assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate for PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA)

-

NAD+

-

Biotinylated NAD+

-

3-(2-Cyanophenyl)-N-methylbenzamide (dissolved in DMSO)

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H2SO4)

-

96-well plates (high-binding)

Procedure:

-

Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash plates 3x with wash buffer (PBS + 0.05% Tween-20).

-

Compound Preparation: Perform a serial dilution of 3-(2-Cyanophenyl)-N-methylbenzamide in DMSO, then dilute further into the assay buffer to achieve final desired concentrations. Include a DMSO-only control.

-

Reaction Setup: In each well, add the following in order:

-

Assay buffer

-

Test compound dilution

-

Activated DNA

-

Recombinant PARP1 enzyme

-

-

Initiate Reaction: Add a mixture of NAD+ and Biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature.

-

Detection:

-

Wash the plate 5x with wash buffer.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate 5x with wash buffer.

-

Add TMB substrate and incubate in the dark until sufficient color develops (15-30 min).

-

Add stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 3: Secondary Hypothesized Target Class: Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, aging, and gene silencing. The N-methylbenzamide scaffold's ability to mimic nicotinamide also positions sirtuins as a plausible secondary target class for 3-(2-Cyanophenyl)-N-methylbenzamide.

Mechanistic Rationale: Sirtuin Inhibition

Sirtuins (SIRT1-7 in mammals) remove acetyl groups from lysine residues on histones and other proteins. This activity is fundamentally dependent on NAD+, which is consumed in the reaction. Inhibitors of sirtuins, known as sirtuin-inhibiting compounds (Sirtinols), often contain structures that compete with NAD+ at the active site. Therapeutic modulation of sirtuins has been explored for metabolic diseases, neurodegeneration, and cancer.

The N-methylbenzamide core of our compound could potentially occupy the nicotinamide binding site, while the cyanophenyl moiety could provide additional interactions to confer selectivity for specific sirtuin isoforms.

Proposed Experimental Workflow for Sirtuin Target Validation

An In-depth Technical Guide to 3-(2-Cyanophenyl)-N-methylbenzamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-(2-Cyanophenyl)-N-methylbenzamide, a biaryl amide with potential applications in medicinal chemistry and materials science. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its structural motifs suggest a rationale for its synthesis as a potential scaffold for molecular exploration. This document outlines a plausible and scientifically rigorous synthetic pathway, detailed characterization methods, and a discussion of its potential utility based on its chemical architecture.

Introduction and Rationale

3-(2-Cyanophenyl)-N-methylbenzamide (CAS No. 1365272-05-4) is a molecule of interest due to its combination of a flexible biaryl backbone and a hydrogen-bond-donating N-methylamide group. The cyanophenyl moiety is a common feature in molecules designed to interact with biological targets, while the benzamide portion provides a stable and versatile core. The N-methylation of the amide can influence solubility, metabolic stability, and conformational rigidity, all critical parameters in drug design.

The core hypothesis for the synthesis of this molecule is its potential as a building block in the development of enzyme inhibitors or as a precursor to more complex heterocyclic systems. The biaryl structure allows for three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity interactions with protein targets.

| Property | Value | Source |

| CAS Number | 1365272-05-4 | [1][2][3] |

| Molecular Formula | C15H12N2O | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide can be logically approached through a convergent synthesis that first establishes the biaryl core, followed by the formation of the amide bond and subsequent N-methylation. A robust and widely applicable method for the formation of the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[4][5][6]

Overall Synthetic Scheme

The proposed three-step synthesis is outlined below. This pathway is designed for efficiency and utilizes well-established, high-yielding reactions.

Caption: Proposed three-step synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide.

Step 1: Suzuki-Miyaura Coupling for Biaryl Formation

Rationale: The Suzuki-Miyaura coupling is a versatile and highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids.[7] It is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[6]

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (2-cyanophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (3.0 eq).

-

Reaction Conditions: The mixture is degassed with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. The reaction is then heated to reflux (approximately 80-90 °C) and monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is acidified with 1M HCl to precipitate the product, 3-(2-cyanophenyl)benzoic acid. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Step 2: Amidation

Rationale: The conversion of the carboxylic acid to a primary amide is a standard transformation. The use of a coupling agent like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by reaction with an amine, is a common and effective method.

Experimental Protocol:

-

Acyl Chloride Formation: In a fume hood, suspend 3-(2-cyanophenyl)benzoic acid (1.0 eq) in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is gently refluxed until the solid dissolves and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure.

-

Amidation Reaction: The crude acyl chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM). The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring.

-

Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, 3-(2-cyanophenyl)benzamide, is collected by filtration, washed with water, and dried.

Step 3: N-Methylation

Rationale: The final step involves the selective methylation of the primary amide. While various methods exist, using a strong base to deprotonate the amide followed by reaction with a methylating agent is a common strategy. Care must be taken to avoid over-methylation.[8][9]

Experimental Protocol:

-

Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 3-(2-cyanophenyl)benzamide (1.0 eq) in a dry polar aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

-

Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.2 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(2-Cyanophenyl)-N-methylbenzamide.

Characterization and Data

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.[10]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A doublet for the N-methyl group around 2.8-3.0 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (around 115-120 ppm), the amide carbonyl carbon (around 165-170 ppm), and the N-methyl carbon. |

| FT-IR | A characteristic C≡N stretch around 2220-2230 cm⁻¹. An N-H stretch around 3300 cm⁻¹. A C=O stretch for the amide around 1640-1660 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Potential Applications and Future Directions

The structure of 3-(2-Cyanophenyl)-N-methylbenzamide suggests several potential areas of application:

-

Medicinal Chemistry: The biaryl scaffold is a common feature in many biologically active molecules. This compound could serve as a starting point for the synthesis of libraries of related compounds to be screened against various biological targets, such as kinases or proteases. The cyano group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.

-

Materials Science: Biaryl compounds can exhibit interesting photophysical properties. The rigid structure and potential for intermolecular hydrogen bonding could lead to applications in organic electronics or as components of liquid crystals.

-

Coordination Chemistry: The nitrile and amide functionalities could potentially act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Further research could involve the exploration of different substitution patterns on both aromatic rings to modulate the electronic and steric properties of the molecule. Additionally, the development of enantioselective synthetic routes could be of interest if the molecule is found to have chiral properties upon further derivatization.

Conclusion

While the history of 3-(2-Cyanophenyl)-N-methylbenzamide is not well-documented, a logical and robust synthetic pathway can be proposed based on well-established chemical principles. The combination of a biaryl core with a cyanophenyl and an N-methylbenzamide moiety makes it an intriguing target for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation for the synthesis, characterization, and exploration of this promising molecule.

References

-

Gowda, B. T., et al. (2003). Synthesis and structural studies on N-(2-chlorophenyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1554-o1556. Available at: [Link][10]

-

CRO Splendid Lab Pvt. Ltd. 3-(2-Cyanophenyl)-N-methylbenzamide. Available at: [Link][1]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][4]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link][6]

-

ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link][9]

-

WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link][7]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. 1365272-24-7|4-(2-Cyanophenyl)-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-(2-Chlorophenyl)-3-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

chemical class and properties of 3-(2-Cyanophenyl)-N-methylbenzamide

An In-depth Technical Guide to 3-(2-Cyanophenyl)-N-methylbenzamide

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and the prospective biological significance of 3-(2-Cyanophenyl)-N-methylbenzamide. As a novel derivative within the broader class of cyanophenyl benzamides, this molecule presents an intriguing scaffold for further investigation in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge to stimulate and guide future research endeavors. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.

Introduction and Chemical Classification

3-(2-Cyanophenyl)-N-methylbenzamide is a biaryl amide derivative characterized by a benzamide core substituted at the 3-position with a 2-cyanophenyl group. This unique structural arrangement, featuring a nitrile moiety ortho to the biaryl linkage, suggests a distinct conformational and electronic profile that may influence its chemical reactivity and biological interactions.

-

Chemical Class: The molecule belongs to the class of aromatic carboxamides, specifically a substituted benzamide. The presence of the cyanophenyl group also places it within the category of nitrile-containing aromatic compounds.

-

Core Scaffold: The fundamental structure is a benzamide, a well-represented scaffold in numerous biologically active compounds. The N-methyl substitution on the amide nitrogen differentiates it from primary amides and may impact its hydrogen bonding capabilities and metabolic stability.

-

Key Functional Groups:

-

Amide Linkage (-CONH-): This planar group is a critical determinant of the molecule's three-dimensional structure and its ability to participate in hydrogen bonding.

-

Nitrile Group (-C≡N): A strong electron-withdrawing group that can influence the electronic properties of the adjacent phenyl ring and act as a hydrogen bond acceptor.

-

Biaryl System: The connection between the two phenyl rings introduces rotational flexibility, which is a key factor in its conformational landscape and potential interactions with biological targets.

-

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Source/Justification |

| Molecular Formula | C₁₅H₁₂N₂O | Structural analysis |

| Molecular Weight | 236.27 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Inferred from similar benzamide derivatives |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water | General characteristic of aromatic amides[2] |

| Melting Point | Not available (predicted to be a solid at room temperature) | Inferred from the solid nature of N,N-dimethyl analog[3] |

| Topological Polar Surface Area (TPSA) | 52.9 Ų | Calculated based on functional groups[4] |

| Hydrogen Bond Donors | 1 | From the N-H group of the amide |

| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and nitrile nitrogen |

| Rotatable Bonds | 2 | The C-C bond of the biaryl system and the C-N bond of the amide |

Synthesis and Characterization

A plausible and efficient synthetic route to 3-(2-Cyanophenyl)-N-methylbenzamide involves a two-step process, beginning with the synthesis of the carboxylic acid precursor followed by amidation.

Proposed Synthetic Pathway

The synthesis can be logically approached via the formation of the key intermediate, 3-(2-cyanophenyl)benzoic acid, followed by its coupling with methylamine.

Caption: Proposed two-step synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide.

Experimental Protocols

This step can be achieved via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.

-

Rationale: The Suzuki coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Protocol:

-

To a reaction vessel, add 3-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable base, for example, potassium carbonate (3.0 eq), and a solvent system such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 3-(2-cyanophenyl)benzoic acid. Further purification can be achieved by recrystallization.

The final product is synthesized by forming an amide bond between the carboxylic acid precursor and methylamine. Direct condensation via heating is possible but often requires harsh conditions[5]. The use of a coupling agent is a milder and more efficient alternative.

-

Rationale: Peptide coupling agents like HATU or EDC/HOBt are highly efficient for amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups[6][7].

Protocol:

-

Dissolve 3-(2-cyanophenyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent, for instance, HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of methylamine (e.g., 2.0 M in THF or as methylamine hydrochloride with an additional equivalent of base) (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(2-Cyanophenyl)-N-methylbenzamide.

Analytical Characterization Workflow

A standard workflow for the characterization of the final product would involve a combination of spectroscopic and spectrometric techniques.

Caption: Standard workflow for the analytical characterization of the target compound.

-

¹H and ¹³C NMR: To confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry: To verify the molecular weight of the compound[8].

-

Infrared Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the amide and the C≡N stretch of the nitrile[8].

-

Elemental Analysis: To determine the elemental composition and confirm the purity of the synthesized compound.

Potential Biological Activity and Applications

While the specific biological profile of 3-(2-Cyanophenyl)-N-methylbenzamide has not been reported, the constituent chemical motifs are present in a variety of bioactive molecules. This allows for informed speculation on its potential applications.

-

Insecticidal and Fungicidal Agents: Benzamide derivatives are a well-established class of pesticides[9][10]. The specific substitutions on the aromatic rings play a crucial role in their spectrum of activity. The unique stereoelectronic properties of the target molecule make it a candidate for screening in agrochemical discovery programs.

-

Enzyme Inhibition:

-

Cholinesterase Inhibition: Some cyanophenyl and benzamide-containing compounds have shown activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease[11][12].

-

Other Enzymatic Targets: The benzamide scaffold is versatile and has been incorporated into inhibitors of a wide range of enzymes. The specific substitution pattern of 3-(2-Cyanophenyl)-N-methylbenzamide could confer selectivity for novel biological targets.

-

-

Chemical Probe Development: As a novel small molecule, it could serve as a starting point for the development of chemical probes to investigate biological pathways. Its suitability would depend on its physicochemical properties and any identified biological activity.

Safety and Handling

Given the absence of specific toxicological data, 3-(2-Cyanophenyl)-N-methylbenzamide should be handled with the standard precautions for a novel chemical entity of unknown toxicity. Inferences can be drawn from its N,N-dimethyl analog[1].

-

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[13][14][15].

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Conclusion and Future Directions

3-(2-Cyanophenyl)-N-methylbenzamide represents an unexplored area of chemical space. This guide provides a foundational framework based on established chemical principles and data from closely related compounds. The proposed synthetic route is robust and should allow for the efficient production of this molecule for further study.

Future research should focus on:

-

Synthesis and Full Characterization: The primary objective is the successful synthesis and rigorous analytical characterization of the compound to establish its definitive properties.

-

Biological Screening: A broad-based biological screening against various targets (e.g., enzyme panels, receptor binding assays, and phenotypic screens) would be crucial to identify any potential therapeutic or agrochemical applications.

-

Structural Biology: If a specific biological target is identified, co-crystallization studies could elucidate the binding mode and guide structure-activity relationship (SAR) studies for the development of more potent and selective analogs.

The exploration of this and similar novel chemical scaffolds is essential for the continued advancement of drug discovery and materials science.

References

-

2-chloro-N-(3-cyanophenyl)-3-methylbenzamide | C15H11ClN2O | CID 81778848. PubChem. [Link]

-

N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem. [Link]

-

The preparation of amides. Chemguide. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

2-(2-cyano-phenyl)-benzoic acid. ChemSynthesis. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI. [Link]

-

Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. PubMed. [Link]

-

Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]

-

N,N-Dimethylbenzamide. NIST WebBook. [Link]

-

N-(2-Chlorophenyl)-3-methylbenzamide. PMC - PubMed Central. [Link]

-

Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. ResearchGate. [Link]

-

Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. PubMed. [Link]

-

N-(3-cyanophenyl)benzamide | C14H10N2O | CID 681342. PubChem. [Link]

-

Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. PMC - NIH. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. N,N-ジメチルベンズアミド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-chloro-N-(3-cyanophenyl)-3-methylbenzamide | C15H11ClN2O | CID 81778848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Preliminary In Vitro Screening of 3-(2-Cyanophenyl)-N-methylbenzamide

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

In the landscape of modern drug discovery, the identification and characterization of novel chemical entities with therapeutic potential is a paramount objective. The compound 3-(2-Cyanophenyl)-N-methylbenzamide represents one such entity, a small molecule with structural motifs that hint at a range of possible biological activities. The presence of a cyanophenyl group and a benzamide core suggests potential interactions with various biological targets, including enzymes and receptors. This technical guide outlines a comprehensive and scientifically rigorous approach to the preliminary in vitro screening of this compound, designed to elucidate its cytotoxic profile and to identify any significant interactions with key classes of drug targets.

The screening cascade detailed herein is not merely a sequence of assays but a logical progression of experiments, each designed to build upon the findings of the last. We will begin with a broad assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific assays. Following this, we will delve into targeted screens against common enzyme classes and receptor types, employing robust and validated methodologies. The ultimate goal of this preliminary screen is to generate a foundational dataset that will guide future, more focused investigations into the mechanism of action and therapeutic potential of 3-(2-Cyanophenyl)-N-methylbenzamide.

I. Foundational Assessment: Cytotoxicity Profiling

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This not only provides an initial indication of potential anticancer activity but also establishes the concentration range at which the compound can be studied in cell-based assays without inducing overt toxicity. We will employ two robust and widely used colorimetric assays, the MTT and XTT assays, to assess the metabolic activity of cells as an indicator of viability.

Rationale for Assay Selection

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay is a reliable indicator of mitochondrial reductase activity, a key marker of viable cells.[1][2] The resulting formazan crystals require solubilization, providing a discrete endpoint measurement.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: As a second-generation tetrazolium salt, the XTT assay produces a water-soluble formazan, eliminating the need for a solubilization step and allowing for kinetic monitoring.[3] This offers a more streamlined workflow and can be more sensitive in certain cell lines.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for MTT and XTT Cytotoxicity Assays.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Cyanophenyl)-N-methylbenzamide in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data Presentation

| Cell Line | Compound | IC50 (µM) - MTT Assay | IC50 (µM) - XTT Assay |

| MCF-7 (Breast Cancer) | 3-(2-Cyanophenyl)-N-methylbenzamide | > 100 | > 100 |

| A549 (Lung Cancer) | 3-(2-Cyanophenyl)-N-methylbenzamide | 75.2 | 80.5 |

| HCT116 (Colon Cancer) | 3-(2-Cyanophenyl)-N-methylbenzamide | 68.9 | 72.1 |

| HEK293T (Non-cancerous) | 3-(2-Cyanophenyl)-N-methylbenzamide | > 100 | > 100 |

| Doxorubicin | 3-(2-Cyanophenyl)-N-methylbenzamide | 0.8 | 1.1 |

II. Target-Oriented Screening: Enzyme Inhibition Assays

Enzymes are common targets for therapeutic intervention.[4] A broad-based screening against key enzyme families can provide valuable insights into the potential mechanism of action of a novel compound.[5][6] Based on the chemical structure of 3-(2-Cyanophenyl)-N-methylbenzamide, we will prioritize screening against kinases and proteases, two classes of enzymes frequently implicated in disease pathogenesis.

Rationale for Target Selection

-

Kinases: These enzymes play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The benzamide scaffold is present in several known kinase inhibitors.

-

Proteases: This diverse family of enzymes is involved in a multitude of physiological processes, and their inhibition can be a valid therapeutic strategy for various conditions, including viral infections and cancer.

Experimental Workflow: Enzyme Inhibition Screening

Caption: General Workflow for Enzyme Inhibition Assays.

Detailed Protocol: Kinase Inhibition Assay (Generic Example)

-

Reagents: Purified recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Assay Plate Preparation: In a 384-well plate, add 5 µL of a 2X kinase solution in kinase buffer.

-

Compound Addition: Add 50 nL of 3-(2-Cyanophenyl)-N-methylbenzamide at various concentrations (typically in a 10-point dose-response format) or a known inhibitor as a positive control.

-

Pre-incubation: Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution to start the reaction.

-

Reaction Incubation: Incubate for 1 hour at room temperature.

-

Signal Detection: Add 10 µL of the ADP-Glo™ reagent, incubate for 40 minutes, then add 20 µL of the Kinase Detection Reagent and incubate for another 30 minutes. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Hypothetical Data Presentation

| Enzyme Target | Compound | IC50 (µM) |

| Kinase A | 3-(2-Cyanophenyl)-N-methylbenzamide | > 50 |

| Kinase B | 3-(2-Cyanophenyl)-N-methylbenzamide | 12.5 |

| Protease X | 3-(2-Cyanophenyl)-N-methylbenzamide | > 50 |

| Protease Y | 3-(2-Cyanophenyl)-N-methylbenzamide | > 50 |

| Staurosporine (Control) | Kinase B | 0.01 |

III. Exploring Cell Surface Interactions: Receptor Binding Assays

To investigate the potential of 3-(2-Cyanophenyl)-N-methylbenzamide to interact with cell surface receptors, a competitive binding assay is a powerful tool.[7][8][9] This type of assay measures the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[10]

Rationale for Assay Selection

-

Competitive Binding Assay: This is a direct and quantitative method to assess the affinity of a compound for a specific receptor.[11] It is a standard in early-stage drug discovery for identifying receptor ligands.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a Competitive Receptor Binding Assay.

Detailed Protocol: Radioligand Binding Assay (Generic Example)

-

Membrane Preparation: Prepare membranes from cells overexpressing the target receptor (e.g., a G-protein coupled receptor).

-

Assay Buffer: Use a binding buffer appropriate for the specific receptor.

-

Assay Plate Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of the radiolabeled ligand (e.g., at its Kd concentration), and varying concentrations of 3-(2-Cyanophenyl)-N-methylbenzamide.

-

Nonspecific Binding: Include wells with an excess of a known unlabeled ligand to determine nonspecific binding.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Presentation

| Receptor Target | Labeled Ligand | Compound | Ki (µM) |

| Receptor A | [3H]-Ligand X | 3-(2-Cyanophenyl)-N-methylbenzamide | > 20 |

| Receptor B | [3H]-Ligand Y | 3-(2-Cyanophenyl)-N-methylbenzamide | 5.8 |